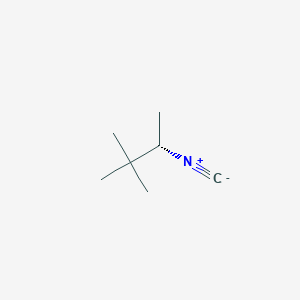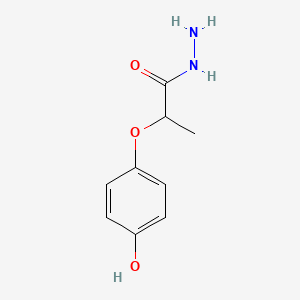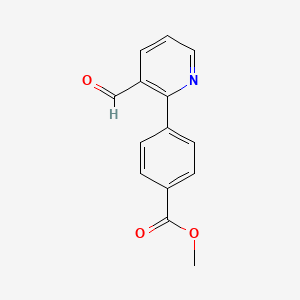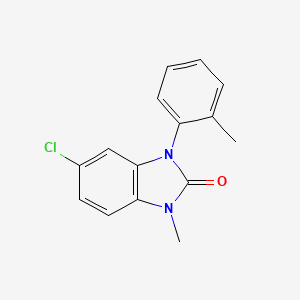
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is an organofluorine compound with the molecular formula C7HClF7. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. It is used in various industrial applications, particularly in the synthesis of other fluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the fluorination of 1-chloro-2,3,5,6-tetrafluorobenzene using trifluoromethylating agents. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process may also include steps for purification and isolation of the final product to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to electrophilic attack.
Reduction: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents such as sulfuric acid or nitric acid can be used under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted derivatives depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or halogenated derivatives.
Reduction: Products include partially or fully reduced fluorinated benzenes.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Wirkmechanismus
The mechanism of action of 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-4-(trifluoromethyl)benzene
- 2-Chloro-4-(trifluoromethyl)benzene
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
Uniqueness
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is unique due to the combination of chlorine and multiple fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as increased thermal stability and resistance to chemical degradation, making it valuable in various industrial and research applications .
Eigenschaften
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTYTRQLTKNHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382107 | |
| Record name | 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40885-89-0 | |
| Record name | 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3,5,6-Tetraiodo-thieno[3,2-b]thiophene](/img/structure/B1621791.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1621797.png)



![1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]](/img/structure/B1621802.png)

